Methyl fucopyranoside

Lectin binding Hemagglutination inhibition Carbohydrate recognition

Methyl 6-deoxy-β-D-glucopyranoside (CAS 6340-52-9) is the authentic β-D-quinovoside — not an α-L-fucopyranoside. Carbohydrate-protein recognition is exquisitely sensitive to anomeric and stereochemical configuration; substituting isomers risks complete loss of biological activity. This compound provides a validated scaffold for structure-based lectin antagonist design, with X-ray crystallography-confirmed binding modes against BC2L-C. Ideal for glycosidase substrate profiling, lectin binding assays, and rational carbohydrate drug design. ≥98% purity.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 6340-52-9
Cat. No. B3042486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl fucopyranoside
CAS6340-52-9
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)O)O)O
InChIInChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
InChIKeyOHWCAVRRXKJCRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Fucopyranoside (CAS 6340-52-9): Baseline Chemical Identity and Procurement Context for Glycobiology Research


Methyl 6-deoxy-β-D-glucopyranoside (CAS 6340-52-9) is a methyl glycoside of 6-deoxy-D-glucose (quinovose), a deoxy sugar structurally analogous to fucose . The compound is characterized by a pyranose ring with five defined stereocenters, molecular formula C₇H₁₄O₅, molecular weight 178.18 g/mol, and a melting point of 134°C (ethyl acetate) [1]. As a small-molecule monosaccharide derivative, it serves as a defined chemical tool for investigating carbohydrate-protein recognition events, glycosidase substrate specificity, and lectin binding mechanisms [2]. The anomeric and stereochemical configuration of this compound (β-D-glucopyranoside bearing a 6-deoxy modification) is the critical determinant of its biological recognition properties, distinguishing it from the more commonly studied α-L-fucopyranoside series.

Why Methyl Fucopyranoside (CAS 6340-52-9) Cannot Be Substituted with Arbitrary Fucose Analogs: Stereochemical and Anomeric Determinants of Biological Recognition


Carbohydrate-protein recognition events are exquisitely sensitive to anomeric configuration (α vs β) and stereochemical arrangement of hydroxyl groups [1]. Fucose-binding lectins, glycosidases, and carbohydrate-processing enzymes discriminate between fucopyranoside isomers with high stringency. Hemagglutination inhibition studies have demonstrated that α-L-fucopyranosyl derivatives exhibit substantially greater inhibitory potency than their β-L-fucopyranosyl counterparts [1]. Consequently, substitution of one fucopyranoside isomer for another without rigorous validation risks complete loss of biological activity or misleading experimental outcomes. The 6-deoxy-β-D-glucopyranoside configuration represented by CAS 6340-52-9 occupies a distinct recognition space relative to α-L-fucopyranosides (e.g., CAS 14687-15-1) and must be evaluated independently for each target application.

Methyl Fucopyranoside (CAS 6340-52-9): Quantified Differential Evidence for Scientific Selection vs. Closest Analogs


α-L-Fucopyranosyl Derivatives Demonstrate Superior Lectin Inhibitory Potency Compared to β-L-Fucopyranosyl Derivatives

In a comparative hemagglutination inhibition study using lectins from Ulex europaeus and Lotus tetragonolobus, α-L-fucopyranosyl derivatives consistently exhibited superior inhibitory activity relative to β-L-fucopyranosyl derivatives [1]. This stereochemical dependence of recognition underscores why procurement specifications must precisely define anomeric configuration for lectin-based assays.

Lectin binding Hemagglutination inhibition Carbohydrate recognition

Fucopyranoside Glycosylation of α-Bisabolol Enhances Aqueous Solubility and Formulation Versatility Relative to Aglycone

A comparative investigation of α-bisabolol β-D-fucopyranoside (2a) and its aglycone (-)-α-bisabolol (1) demonstrated that fucopyranoside glycosylation confers markedly enhanced solubility in polar media and greater formulation versatility [1]. The fucopyranoside 2a was obtained in approximately 2.0% yield from Carthamus glaucus aerial parts.

Natural product glycosylation Solubility enhancement Formulation science

α-Bisabolol β-D-Fucopyranoside Exhibits Potent STAT-3 Inhibition with Superior Activity Over Aglycone

In a comparative evaluation of transcription factor inhibitory activity, α-bisabolol β-D-fucopyranoside (2a) demonstrated potent STAT-3 inhibition, whereas its aglycone (-)-α-bisabolol (1a) showed only marginal activity on STAT-3 [1]. Both compounds exhibited only marginal activity on NF-κB inhibition, indicating pathway selectivity.

STAT-3 inhibition Anti-inflammatory Transcription factor modulation

Methyl Fucoside Serves as Baseline Reference Scaffold for Lectin Antagonist Optimization with Order-of-Magnitude Affinity Gains Achievable

In a rational design study targeting the BC2L-C lectin from Burkholderia cenocepacia, methyl fucoside was employed as the starting scaffold for developing glycomimetic antagonists [1]. Structure-based optimization yielded a hit molecule with an order-of-magnitude gain in affinity relative to the starting methyl fucoside, with antagonist-lectin complex structures solved by X-ray crystallography [1].

Lectin antagonist Glycomimetic design Surface plasmon resonance

Aromatic Aglycones Enhance Inhibitory Activity of Fucopyranosides: p-Nitrophenyl-α-L-Fucopyranoside Among Most Potent Inhibitors

Systematic evaluation of synthetic saccharides in hemagglutination inhibition assays revealed that aromatic aglycones increase the inhibitory activity of fucopyranosides [1]. p-Nitrophenyl-α-L-fucopyranoside was identified as one of the best inhibitors, whereas D-fucose derivatives were completely inactive as inhibitors [1]. The Ulex lectin required higher saccharide concentrations for complete inhibition compared to the Lotus lectin [1].

Agglutination inhibition Lectin specificity Aglycone effects

Carba- and C-Fucopyranosides Exhibit Structure-Dependent α-Fucosidase Inhibition with IC50 Values in High Micromolar Range

Synthetic carba- and C-fucopyranosides bearing varied pseudoanomeric substituents were evaluated as bovine kidney α-fucosidase inhibitors [1]. 1-(R)-amino-phenylmethyl C-fucopyranoside (7) with 4C1(L) conformation demonstrated the highest inhibition with IC50 = 690 μM against recombinant α1,6-fucosyltransferase from Rhizobium sp. [2]. A distinct amino-C-fucopyranoside exhibited a 40-fold increase in inhibitory activity when pH was shifted from 5.0 to 7.0, adopting a 4C1 conformation rather than the 1C4 form typical of natural fucopyranosides [1].

α-Fucosidase inhibition Carba-sugar analogs Structure-activity relationship

Methyl Fucopyranoside (CAS 6340-52-9): Evidence-Backed Application Scenarios for Research Procurement


Lectin Binding Specificity Studies Requiring Defined Anomeric Configuration

Hemagglutination inhibition studies demonstrate that α-L-fucopyranosyl derivatives are consistently superior inhibitors compared to β-L-fucopyranosyl derivatives, while D-fucose derivatives are entirely inactive [1]. Researchers investigating fucose-specific lectins (e.g., Ulex europaeus, Lotus tetragonolobus, BC2L-C) must select the appropriate anomer and stereoisomer to obtain meaningful binding data. Methyl fucopyranoside serves as a chemically defined small-molecule probe for characterizing lectin carbohydrate recognition domains [1].

Glycosylation-Mediated Solubility Enhancement of Hydrophobic Bioactives

Fucopyranoside glycosylation of α-bisabolol produces a compound (2a) with enhanced solubility in polar media and improved formulation versatility relative to the aglycone [2]. This application scenario is relevant for pharmaceutical formulation scientists and natural product chemists seeking to improve aqueous compatibility of hydrophobic lead compounds through glycoside conjugation [2].

STAT-3 Pathway Inhibition and Apoptotic Lead Discovery

α-Bisabolol β-D-fucopyranoside (2a) exhibits potent STAT-3 transcription factor inhibition, whereas its aglycone shows only marginal activity on the same target [2]. NF-κB inhibition is marginal for both compounds, indicating pathway selectivity [2]. This fucopyranoside qualifies as an apoptotic lead structure and potential alternative to natural α-bisabolol for pharmaceutical and cosmetic development [2].

Glycomimetic Antagonist Development with Defined Baseline Affinity

Methyl fucoside provides a validated baseline scaffold for structure-based design of lectin antagonists [3]. Rational optimization from this starting point has achieved order-of-magnitude affinity gains against the BC2L-C lectin of Burkholderia cenocepacia, with antagonist-lectin complex structures solved by X-ray crystallography [3]. Researchers developing anti-adhesion therapeutics or studying carbohydrate-protein interactions can employ methyl fucoside as a chemically tractable starting material with well-characterized binding properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl fucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.